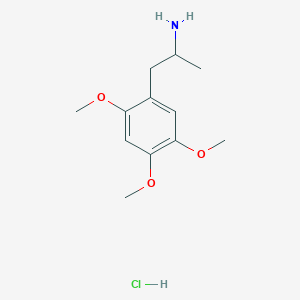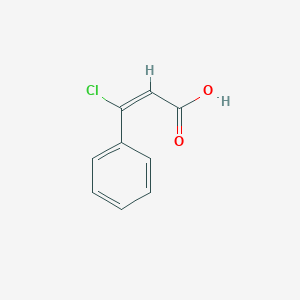![molecular formula C14H13ClN2O2 B231706 N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)
N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea, also known as CHU, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is a type of urea derivative that has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It is also thought to induce cell death in cancer cells by triggering apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea is its versatility in various scientific research fields. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising compound for the development of new drugs and therapies. However, one of the major limitations of N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea. One potential area of research is the development of new drugs and therapies based on the anti-tumor and anti-inflammatory properties of N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea. Another area of research is the investigation of the mechanism of action of N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea, which could provide insights into the development of new drugs and therapies. Additionally, the use of N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea as a diagnostic tool in the field of cancer research is an area of potential future research.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea involves the reaction between 3-chloroaniline and 2-(hydroxymethyl)phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a diagnostic tool in the field of cancer research.
properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(hydroxymethyl)phenyl]urea |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-5-3-6-12(8-11)16-14(19)17-13-7-2-1-4-10(13)9-18/h1-8,18H,9H2,(H2,16,17,19) |
InChI Key |
DBSOYBMOXPXLFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CO)NC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)


![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

